molecular formula C7H7NO3 B1528007 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 14255-41-5

6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B1528007
CAS No.: 14255-41-5
M. Wt: 153.14 g/mol
InChI Key: RCHIJLLIDLGLOW-UHFFFAOYSA-N
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Description

“6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of 1,4-DHP derivatives involves multi-component one-pot and green synthetic methodologies . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14(16(19)20)15(18)8-11(17)3/h4-10H,1-3H3,(H,19,20) .

Scientific Research Applications

Synthesis Techniques

  • New Synthesis Approaches : A series of related dihydropyridine derivatives, including those similar to 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, have been synthesized using various techniques. For instance, Maryasov et al. (2021) developed a method to synthesize methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and the corresponding carboxylic acids by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov, Romashov, Davydova, Nasakin, & Osipova, 2021). Additionally, Zanakhov et al. (2022) developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates using a Mo(CO)6-mediated ring expansion technique (Zanakhov, Galenko, Novikov, & Khlebnikov, 2022).

  • Hydrogen Bonding Studies : Dobbin et al. (1993) synthesized a series of 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and analyzed them using 1H NMR spectroscopy and X-ray crystallography. Their study provided insights into the hydrogen bonding characteristics of these compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Chemical Properties and Reactions

  • Chemical Transformations : Research by Khanina and Dubur (1982) on the oxidation of derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with selenium dioxide revealed insights into the oxidation behavior of the 6-methyl group in such compounds, which are structurally similar to this compound (Khanina & Dubur, 1982).

  • Kinetic Resolution Studies : The study conducted by Andzans et al. (2013) on methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters, involved examining the kinetic resolution catalyzed by Candida antarctica lipase B. This research provides insights into the enzymatic hydrolysis and potential applications of such compounds (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).

Biological Activity and Applications

  • Biological Activity Studies : Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Their research provides an understanding of the biological activity of such compounds, which can be related to the this compound (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHIJLLIDLGLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744345
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-41-5
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the interaction between 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and the influenza H1N1 virus?

A1: Influenza viruses, particularly the H1N1 subtype, pose a significant threat to global health. The viral PA endonuclease is a crucial enzyme in the viral life cycle, playing a vital role in viral replication. Therefore, understanding how compounds like this compound interact with this enzyme at a molecular level could provide valuable insights for developing novel antiviral therapies targeting influenza H1N1. []

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